

canagliflozin synthesis route Quality by Design QbD

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Compound Focus: Canagliflozin

CAS No.: 842133-18-0

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QbD in Canagliflozin Synthesis: An Overview

The application of QbD principles, as detailed in a 2017 study, led to a robust **six-step synthetic process for Canagliflozin** that achieved a **47% overall yield and high purity (>99%)** [1] [2]. The core philosophy involved a **telescopic strategy**, where the first three and the last two steps were combined into fewer isolation operations, enhancing efficiency [1] [2]. Key to this approach was the identification of **Critical Process Parameters (CPPs)** through **Design of Experiment (DoE)** methodologies, which established a defined design space for a reliable and reproducible process [1].

The workflow below illustrates the optimized six-step sequence and the QbD elements applied to its development.



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Optimized synthetic route for **Canagliflozin** with key QbD control points [1] [2].

Critical Process Parameters and Control Strategies

The following table summarizes the critical steps, their identified CPPs, and the established control strategies to ensure consistent quality of the final API [1].

Step & Objective	Critical Process Parameters (CPPs)	Optimal Conditions & Control Strategies
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| **Step 1:** Friedel-Crafts Acylation to form **31** [3] | Solvent, Lewis acid type/equivalents, temperature, reaction time | **Solvent:** Chlorobenzene (improved yield over DCM). **Work-up:** Specific washing procedure to remove impurities [1]. | | **Step 2:** Lewis acid-mediated reductive elimination to form aglycone **32** [3] | Lewis acid type/equivalents ($\text{BF}_3 \cdot \text{Et}_2\text{O}$), temperature, reducing agent (Triethylsilane) | **Temperature:** Maintaining at 35°C prevented a low-yielding dimeric byproduct formation [1]. | | **Step 5:** n-BuLi mediated C-arylation of protected gluconolactone with aglycone **32** to form **33** [3] | Base (n-BuLi) stoichiometry, temperature, reaction time | **Temperature:** Rigorously maintained at -75°C . **Addition:** Base added to a mixture of the coupling partners for better control [4] [1]. | | **Step 6:** Reductive demethoxylation of **34** to final **Canagliflozin (1)** [3] | Lewis acid ($\text{BF}_3 \cdot \text{Et}_2\text{O}$) equivalents, temperature, reducing agent (Triethylsilane) | **Stoichiometry:** Use of **2.2 equivalents of $\text{BF}_3 \cdot \text{Et}_2\text{O}$** was critical for high conversion [1]. |

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to form Halo Ketone (31)

- **Procedure:** 5-Iodo-2-methylbenzoic acid (**28**) is first converted to its acid chloride (**29**) using thionyl chloride (SOCl_2). This acid chloride is then coupled with 2-(4-fluorophenyl)thiophene (**30**) via a Friedel-Crafts acylation using a Lewis acid catalyst in chlorobenzene [3].
- **QbD Insight:** The use of **chlorobenzene** as the solvent, identified through DoE, provided a superior yield and easier purification compared to dichloromethane (DCM) [1].

Step 2: Reductive Elimination to form Aglycone (32)

- **Procedure:** The keto group in intermediate **31** is reduced to a methylene group using triethylsilane (TES) as the reducing agent and boron trifluoride diethyl etherate (BF₃•Et₂O) as the Lewis acid [3].
- **QbD Insight:** Initial attempts at **0°C** gave a low yield (25%) due to a dimeric byproduct. **Optimizing the temperature to 35°C** significantly improved the yield to 77% by suppressing this side reaction [1].

Steps 5 & 6: C-Arylation & Final Deprotection/Reduction

- **Procedure for C-Arylation (Step 5):** The aglycone **32** is reacted with a trimethylsilyl-protected gluconolactone in the presence of n-BuLi in a toluene/THF mixture at -75°C. The critical control is the **single-lot addition of n-BuLi** to the pre-mixed substrates, which ensures high reproducibility [4] [1].
- **Procedure for Final Reduction (Step 6):** The intermediate **34** undergoes reductive demethoxylation using triethylsilane and BF₃•Et₂O. The **2.2 equivalents of BF₃•Et₂O** is a key parameter for complete conversion. The final product is isolated in 67% yield with 99.80% purity after filtration and drying [1].

Impurity Profile and Control

A key objective of the QbD approach was to proactively identify and control impurities [1]:

- **Source of Impurities:** The primary sources are isomeric byproducts from the C-glycosidation step and potential intermediates from incomplete reduction or deprotection.
- **Control Strategy:** The optimized process introduces a **stable, crystalline open-ring intermediate (12)** that is purified. Isolating this intermediate acts as a **"purge point"**, effectively controlling the purity trajectory before the final steps and ensuring the high purity of the final API [1].

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To cite this document: Smolecule. [canagliflozin synthesis route Quality by Design QbD]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b522556#canagliflozin-synthesis-route-quality-by-design-qbd]

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